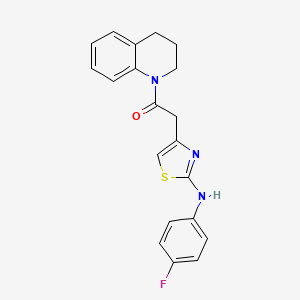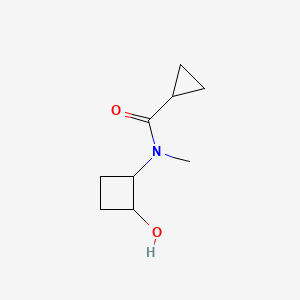
N-(2-hydroxycyclobutyl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-hydroxycyclobutyl)-N-methylcyclopropanecarboxamide” is an organic compound containing cyclobutyl and cyclopropane rings . The name suggests it contains functional groups such as an amide and a hydroxyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclobutyl alcohol with a cyclopropane carboxylic acid derivative, possibly via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The amide group might undergo reactions such as hydrolysis, while the hydroxyl group might be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Applications De Recherche Scientifique
Antidepressant and Anxiolytic Potential
Research has identified derivatives of cyclopropanecarboxamide as potential antidepressants and anxiolytics. For instance, 1-aminocyclopropanecarboxylates have been demonstrated to exhibit antidepressant and anxiolytic actions in animal models. These compounds, such as ACPC (1-aminocyclopropanecarboxylic acid), show partial agonist properties at strychnine-insensitive glycine receptors and are active in models commonly used to evaluate potential antidepressants and anxiolytics. Their lipophilic esters, like the ACPC methyl ester, have been shown to be more potent and offer a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).
Synthetic Utility for Drug Development
The Weinreb amide, similar in function to some cyclopropanecarboxamide derivatives, has emerged as an efficient acylating agent for organolithium or organomagnesium reagents, showcasing the synthetic utility of such compounds in drug development. It serves as an excellent equivalent for an aldehyde group, highlighting the potential of cyclopropanecarboxamide derivatives in the synthesis of complex molecules for pharmaceutical applications (Balasubramaniam & Aidhen, 2008).
Antiviral Activity
Cyclopropane derivatives have been explored for their antiviral activities. For example, methylenecyclopropane-based nucleoside analogs have shown broad-spectrum antiviral activity against various viruses, including cytomegalovirus, Epstein-Barr virus, and hepatitis B virus. This suggests the potential of N-(2-hydroxycyclobutyl)-N-methylcyclopropanecarboxamide derivatives in antiviral drug development (Qiu et al., 1998).
Antiepileptic Drug Metabolism
The metabolism of structurally related antiepileptic drugs (AEDs) has been a subject of study, providing insights into the anticonvulsant activity of their metabolites. For instance, the metabolism of N-methyl-tetramethylcyclopropanecarboxamide, a new AED, and its metabolites, has been evaluated for contributions to anticonvulsant efficacy, highlighting the importance of understanding the metabolic pathways of cyclopropanecarboxamide derivatives for optimizing their therapeutic potential (Isoherranen et al., 2004).
Novel Binding Sites for Protein Inhibition
The discovery of novel small-molecule binding sites on proteins by cyclopropanecarboxamide derivatives underscores their potential in therapeutic target identification. For example, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a new binding site that could be exploited for developing selective and potent inhibitors of FTO. This discovery opens new avenues for the treatment of obesity or obesity-associated diseases (He et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(7-4-5-8(7)11)9(12)6-2-3-6/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFZMYAQYADRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)


![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)
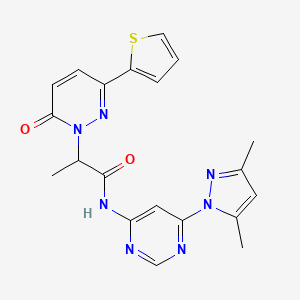
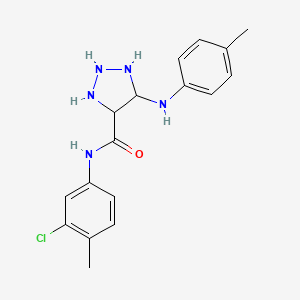
![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

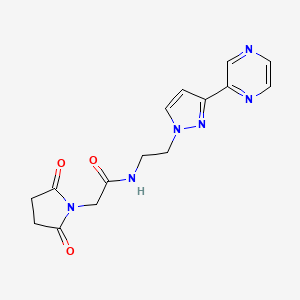
![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)
